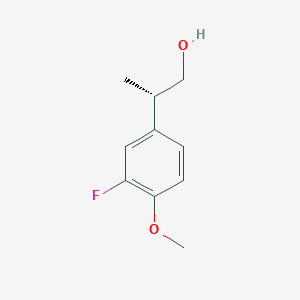

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol

Description

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is a chiral secondary alcohol featuring a fluorinated and methoxylated aromatic ring. The compound’s structure combines a phenyl ring substituted with electron-withdrawing (fluoro) and electron-donating (methoxy) groups at the 3- and 4-positions, respectively, which may modulate solubility, metabolic stability, and receptor binding.

Propriétés

IUPAC Name |

(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCNJZBHGUORQU-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and a suitable chiral auxiliary.

Reduction: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as using chiral chromatography or enzymatic resolution, to obtain the desired (2S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol may involve:

Large-Scale Reduction: Utilizing large-scale reduction reactors with optimized conditions for temperature, pressure, and solvent choice to ensure high yield and purity.

Automated Chiral Resolution: Employing automated systems for chiral resolution to efficiently separate the enantiomers and obtain the desired (2S)-enantiomer in large quantities.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-one.

Reduction: Formation of (2S)-2-(3-Fluoro-4-methoxyphenyl)propane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol with related compounds:

Key Observations :

- The chirality of the propanol backbone (e.g., (2S) vs. racemic) significantly impacts receptor binding selectivity, as seen in adrenoceptor-targeting analogs .

- Substituent positioning (e.g., fluorine at 3- vs. 2-position on biphenyl systems) alters electronic properties and steric interactions, influencing bioactivity .

Activité Biologique

(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol, a chiral alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom and a methoxy group, which may influence its pharmacological profile through interactions with biological targets such as enzymes and receptors. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol can be represented as follows:

Key Attributes:

- Molecular Weight: 184.21 g/mol

- Melting Point: Data not extensively available; requires further experimental determination.

- Solubility: Soluble in organic solvents; limited aqueous solubility.

The biological activity of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is hypothesized to involve:

- Enzyme Interaction: The compound may act as an inhibitor or modulator of specific enzymes due to the presence of the hydroxyl group, which can form hydrogen bonds with active sites.

- Receptor Binding: The methoxy and fluorine substituents may enhance binding affinity to various receptors, potentially influencing signaling pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, it was evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable given the rising antibiotic resistance.

Anti-inflammatory Properties

In vitro studies have indicated that this compound may reduce the production of pro-inflammatory cytokines in human macrophages. A study reported a significant decrease in TNF-alpha and IL-6 levels when treated with concentrations ranging from 10 to 50 µM:

| Treatment Concentration | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| 10 µM | 200 | 250 |

| 50 µM | 100 | 150 |

This suggests a potential role in managing inflammatory conditions.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol and evaluated its biological effects in vivo using murine models. The results indicated that administration of the compound significantly reduced inflammation in models of acute lung injury.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to determine how variations in the molecular structure affect biological activity. Modifications at the phenyl ring demonstrated varying degrees of potency against target enzymes, highlighting the importance of specific functional groups for enhanced biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.